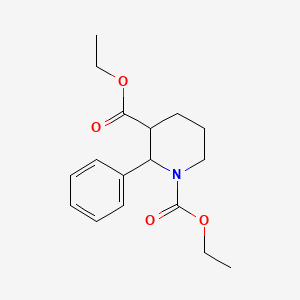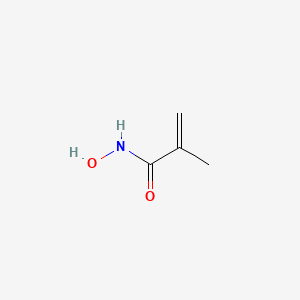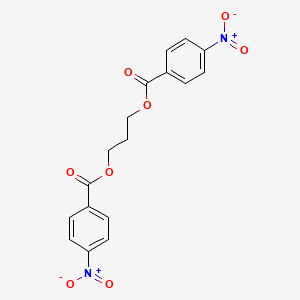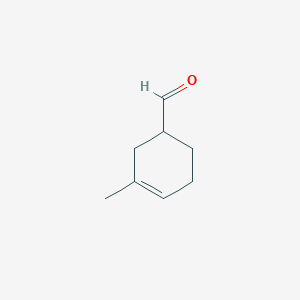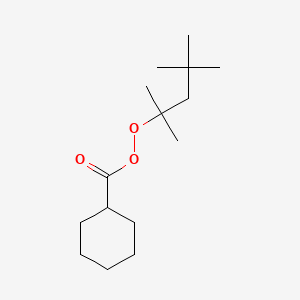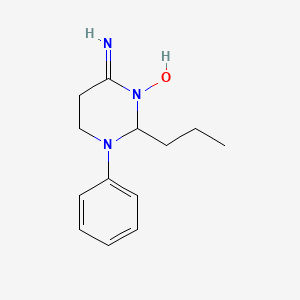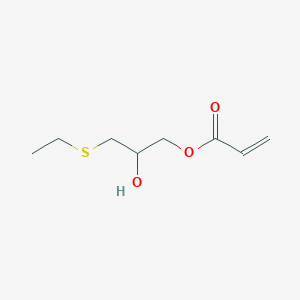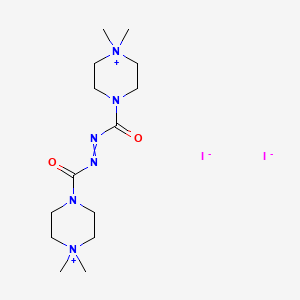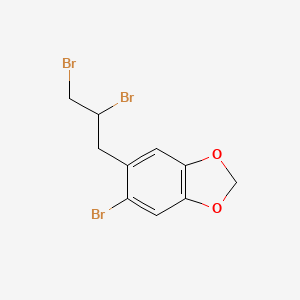
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is a brominated organic compound known for its unique structure and reactivity. This compound features a benzodioxole core substituted with bromine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole derivatives. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid bromine carriers and environmentally benign solvents is preferred to minimize hazardous waste and improve safety .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Rearrangement: It can participate in cyclization reactions to form complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation can produce carboxylic acids .
Aplicaciones Científicas De Investigación
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole involves its interaction with molecular targets through bromine atoms. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures. The pathways involved often include halogen bonding and covalent modifications .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the additional bromopropyl group, making it less reactive in certain applications.
6-Bromo-1,3-benzodioxole: Similar structure but with different substitution patterns, leading to varied reactivity.
2,3-Dibromopropyl-1,3-benzodioxole: Differs in the position of bromine atoms, affecting its chemical behavior.
Uniqueness
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
56312-11-9 |
|---|---|
Fórmula molecular |
C10H9Br3O2 |
Peso molecular |
400.89 g/mol |
Nombre IUPAC |
5-bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9Br3O2/c11-4-7(12)1-6-2-9-10(3-8(6)13)15-5-14-9/h2-3,7H,1,4-5H2 |
Clave InChI |
BPTYOHZNQSPECP-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CC(CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
